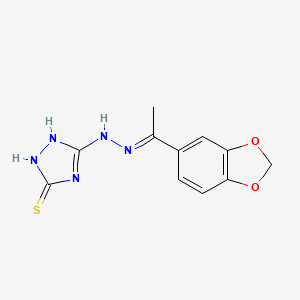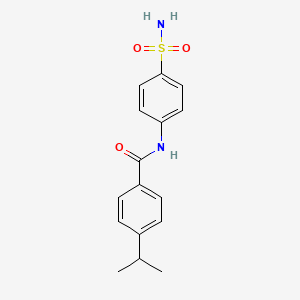![molecular formula C13H19N3O3 B5849020 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol](/img/structure/B5849020.png)
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrophenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol typically involves the reaction of 4-ethylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process may include distillation, crystallization, and filtration to obtain the desired compound in large quantities.
化学反応の分析
Types of Reactions
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol moiety can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular pathways. The piperazine ring can interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine
Uniqueness
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol is unique due to the presence of both the nitrophenol and ethylpiperazine moieties, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-3-4-13(17)12(9-11)16(18)19/h3-4,9,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMPDLXIWDMVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
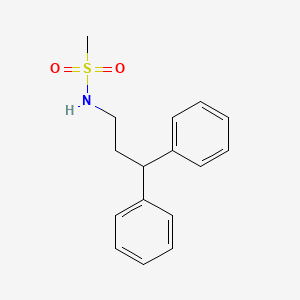
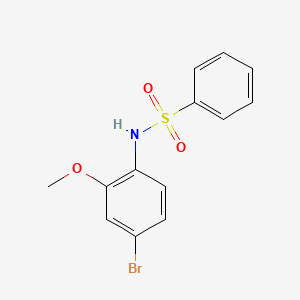
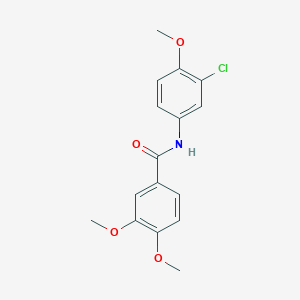
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(4-bromophenyl)sulfonyl-methylamino]acetate](/img/structure/B5848968.png)
![2-Bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol](/img/structure/B5848975.png)
![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5848992.png)
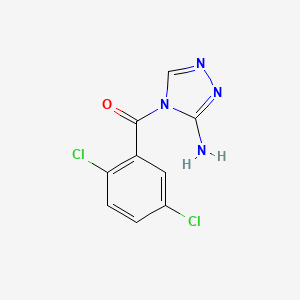
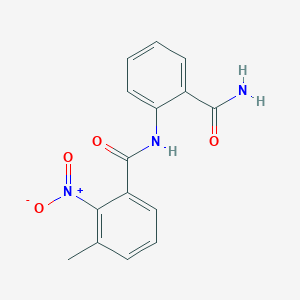
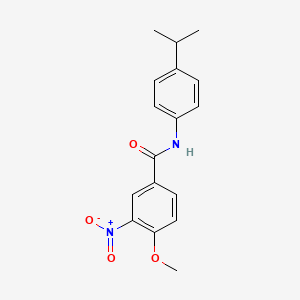
![N-isopropyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5849013.png)
![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
